2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
Properties
IUPAC Name |
2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-11-15-18(12-6-8-13(25-2)9-7-12)19-20-10-14-16(22(19)21-15)4-3-5-17(14)23/h6-10H,3-5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYCENIPDHOQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoloquinazolinones exhibit diverse bioactivities influenced by substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Impact: Methoxy Groups (Target Compound): Increase solubility and enable interactions with polar residues in kinases (e.g., EGFR) . Chlorophenyl Groups (): Enhance cytotoxicity via hydrophobic interactions in cancer cell membranes . Amino/Hydrazone Groups (): Improve binding to carbohydrate-metabolizing enzymes .
Synthetic Efficiency: Ultrasonication in water-ethanol (Target Compound) achieves higher yields (86%) compared to reflux in acetic acid (75–88%) for analogs .
Biological Selectivity :
- The target compound’s methoxymethyl group reduces off-target effects compared to methyl analogs (e.g., 6i in ), which show broader but less specific activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one?
- Methodology :
- Synthesize enaminone by formylating dimedone with dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation .
- React enaminone with 2-(methoxymethyl)-3-amino-1H-pyrazole (or equivalent aminopyrazole precursor) in a water-ethanol (1:1) solvent system.
- Use KHSO₄ (2 equivalents) as a catalyst under ultrasonication at 60°C for 1–2 hours to achieve regioselective cyclization .
- Purify the product via column chromatography (silica gel, 10% ethyl acetate:hexane) and validate purity using TLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign proton environments (e.g., methoxymethyl at δ ~3.86 ppm, aromatic protons at δ ~6.99–7.93 ppm) and confirm regiochemistry .
- FT-IR : Identify carbonyl (C=O, ~1672 cm⁻¹) and aromatic (C=C, ~1518 cm⁻¹) stretches .
- Mass spectrometry (ESI) : Confirm molecular weight (e.g., MH⁺ at m/z 350.0 for analogous derivatives) .
- X-ray crystallography (if applicable): Resolve ambiguities in substituent positioning .
Q. What safety precautions are recommended when handling this compound?
- Methodology :
- Although no specific hazards are reported for this compound, follow general lab safety protocols (gloves, goggles, fume hood) due to structural similarities with other pyrazoloquinazolines .
- Conduct a risk assessment for potential irritancy or reactivity based on substituent groups (e.g., methoxyphenyl) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of 2/3-substituted derivatives?
- Methodology :
- Substituent effects : Use aminopyrazoles with electron-donating groups (e.g., methoxymethyl) to favor 2-substitution via steric and electronic modulation .
- Reaction conditions : Ultrasonication (40 kHz) enhances reaction efficiency and regioselectivity by promoting homogeneous mixing and reducing side reactions .
- Solvent polarity : A water-ethanol mixture (1:1) optimizes solubility of intermediates while stabilizing transition states .
Q. How to optimize reaction yields for this compound under varying conditions?
- Methodology :
- Solvent screening : Compare yields in polar aprotic (DMF) vs. protic (ethanol) solvents; water-ethanol (1:1) achieves 71–86% yields for similar derivatives .
- Temperature : Ultrasonication at 60°C improves kinetics (86% yield vs. 50% at 25°C) .
- Catalyst loading : Increasing KHSO₄ from 1 to 2 equivalents enhances cyclization efficiency .
Q. What strategies resolve spectral data contradictions in structurally similar derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish C7-H₂ from C9-H₂ in 1H NMR) .
- Isotopic labeling : Use deuterated solvents (CDCl₃) to clarify splitting patterns in crowded aromatic regions .
- Comparative analysis : Cross-reference 13C NMR shifts with reported analogs (e.g., C=O at δ 207.6 ppm) .
Q. How to design biological activity studies for this compound?
- Methodology :
- Cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with doxorubicin as a positive control .
- Antimicrobial testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion, comparing zone-of-inhibition diameters .
Q. What methodologies assess environmental fate and adsorption properties?
- Methodology :
- Batch adsorption : Immobilize the compound on rice straw and study uranium(VI) adsorption at pH 4–6, 25–60°C, using Langmuir isotherms (max capacity ~152.1 kJ/mol) .
- Thermodynamic analysis : Calculate ΔH (enthalpy) and ΔG (Gibbs free energy) to classify adsorption as exothermic/spontaneous .
Q. How to predict binding interactions via computational modeling?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Notes
- Always cross-reference synthetic protocols with spectral libraries (e.g., SciFinder, Reaxys) to resolve contradictions.
- For environmental studies, prioritize batch adsorption models over column-based methods for scalability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
